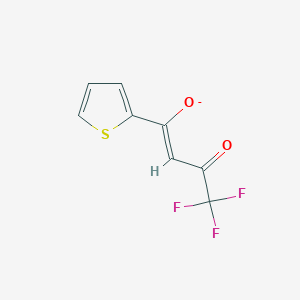

Thenoyl trifluoro acetone

Description

Historical Context and Ongoing Importance of Thenoyltrifluoroacetone (TTA)

Thenoyltrifluoroacetone (TTA), with the chemical formula C₈H₅F₃O₂S, was first introduced as an analytical reagent in 1947 by Calvin and Reid. mdpi.com It quickly gained prominence as a superior extractant, particularly for the lanthanide series of elements. mdpi.com For over half a century, TTA has remained a preferred chelating ligand in solvent extraction processes for a wide range of metals. researchgate.netmdpi.com

The enduring relevance of TTA stems from several key factors. Its trifluoromethyl group makes it more acidic than simpler β-diketones like acetylacetone, allowing for the extraction of metals from solutions with a lower pH. mdpi.com This property is particularly advantageous in many industrial and analytical scenarios. The continued study of TTA has also led to a deeper understanding of synergistic extraction mechanisms, where the combination of TTA with other ligands, such as organophosphorus compounds, significantly enhances the separation efficiency of metal ions. researchgate.netmdpi.com This ongoing research continues to refine and expand the applications of this foundational reagent.

Key Chemical Properties Driving TTA's Research Utility

The utility of Thenoyltrifluoroacetone (TTA) in research is underpinned by its distinct chemical characteristics, primarily its reactivity as a ligand.

Reactivity and Ligand Characteristics

At the heart of TTA's function is its existence as a β-diketone, which allows it to undergo keto-enol tautomerism. icm.edu.pl The enol form is particularly stable due to the formation of a six-membered ring via an internal hydrogen bond. icm.edu.pl The presence of the electron-withdrawing trifluoromethyl group (-CF₃) significantly increases the acidity of the enolic proton, facilitating its loss to form the thenoyltrifluoroacetonate anion. mdpi.com This anion acts as a bidentate chelating ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. researchgate.net

This chelation process is the basis for its widespread use in solvent extraction. mdpi.com The resulting neutral metal-TTA complexes are typically soluble in organic solvents, allowing for the transfer of metal ions from an aqueous phase to an organic phase. mdpi.com The efficiency and selectivity of this extraction can be precisely controlled by manipulating the pH of the aqueous solution. mdpi.com

The versatility of TTA as a ligand extends to its ability to form complexes with a vast number of metal ions across the periodic table, including transition metals, lanthanides, and actinides. mdpi.comchem960.comwikipedia.org This broad reactivity has made it an invaluable tool in diverse areas of chemical research, from the separation of fission products in nuclear chemistry to the development of new luminescent materials. asme.orgresearchgate.net

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂S | nih.gov |

| Molecular Weight | 222.19 g/mol | nih.gov |

| Melting Point | 40-44 °C | chemicalbook.com |

| Boiling Point | 96-98 °C at 8 mmHg | chemicalbook.com |

| pKa | 5.61 | chemicalbook.com |

| Appearance | Light yellow to pink solid | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H4F3O2S- |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |

InChI |

InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-4,12H/p-1/b5-4- |

InChI Key |

NRUKQBVKKFFCSN-PLNGDYQASA-M |

Isomeric SMILES |

C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-] |

Canonical SMILES |

C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Thenoyltrifluoroacetone

Advanced Synthetic Approaches to TTA and Analogues

While the Claisen condensation remains the foundational method for synthesizing TTA, significant efforts have been made to optimize the process for practicality and yield. wikipedia.orgbeilstein-journals.org A key challenge lies in the quality of the sodium ethoxide reagent, the preparation of which can be cumbersome. beilstein-journals.org To address this, more convenient and practical approaches have been developed.

One such advanced approach involves the use of sodium hydride (NaH) in a suitable solvent like diethyl ether or THF. This method offers a more reliable and scalable alternative to preparing sodium ethoxide in situ. The general reaction for TTA and its analogues with varying perfluorinated chains is shown below. beilstein-journals.org

Reaction Scheme for TTA Analogues: R-CO-CH3 + CF3(CF2)n-COOEt --(NaH / Solvent)--> R-CO-CH2-CO-(CF2)nCF3 (where R = 2-thienyl, and n = 0 for TTA)

Coordination Chemistry of Thenoyltrifluoroacetone Complexes

Thermodynamics and Kinetics of Metal-TTA Chelate Formation

The formation of metal-TTA chelates is governed by thermodynamic and kinetic principles that dictate the stability and formation rate of the resulting complexes. The presence of the electron-withdrawing trifluoromethyl group in TTA enhances its acidity, allowing for the extraction of metal ions from aqueous solutions at lower pH compared to β-diketones without this group.

The complexation reactions of TTA with lanthanide cations are often endothermic, with positive enthalpy changes (ΔH°). rsc.org The spontaneity of these reactions is driven by a significant positive entropy change (ΔS°), which can be attributed to the release of water molecules from the metal ion's hydration sphere upon chelation. rsc.org

Table 1: Stability Constants for Nd(TTA)n³⁻ⁿ Complexes

| Species | log β |

|---|---|

| Nd(TTA)²⁺ | 5.82 |

| Nd(TTA)₂⁺ | 10.6 |

| Nd(TTA)₃ | 14.5 |

Data sourced from spectrophotometric titration of Nd³⁺ with TTA⁻. rsc.org

The equilibrium of metal-TTA complex formation is also influenced by the solvent system. For a given metal, the equilibrium constant for extraction generally increases in the order: CHCl₃ < C₆H₆ < C₂H₄Cl₂ < CCl₄ < C₆H₁₂. mdpi.com

The mechanism of metal-TTA complex formation can be intricate, particularly in solvent extraction systems where synergistic effects are observed. Three potential mechanisms have been proposed to explain the synergistic extraction of metal ions with TTA and a neutral adduct mdpi.com:

The neutral adduct replaces residual water molecules in the primary coordination sphere of the metal ion.

The neutral adduct attaches to the metal chelate via hydrogen bonding to coordinated water molecules.

The coordination number of the non-hydrated chelate expands to accommodate the direct coordination of the adduct to the metal.

The formation of different complex species is also dependent on the state of the TTA ligand. In certain ionic liquids, the keto form of TTA predominates and does not readily complex with metal ions. rsc.org However, when TTA is present in its enol form as the TTA⁻ salt, complexation proceeds efficiently. rsc.org

Structural Characterization of Metal-TTA Coordination Compounds

Spectroscopic methods provide valuable information about the bonding and electronic structure of metal-TTA complexes.

Infrared (IR) Spectroscopy: The IR spectrum of TTA complexes shows characteristic shifts in vibrational frequencies upon coordination to a metal ion. A strong absorption peak around 1658 cm⁻¹ in free TTA, attributed to the C=O stretching mode, shifts to lower frequencies (around 1595 cm⁻¹) in the complexes. researchgate.net This shift is indicative of the coordination of the TTA ligand to the metal ion in a bidentate chelate fashion. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal-TTA complexes are dominated by intense absorption bands in the UV region, which are assigned to π → π* transitions within the TTA ligand. qu.edu.qa For instance, Fe(II) and Co(II) complexes of TTA exhibit absorption peaks that are shifted compared to the free ligand, suggesting ligand-to-metal charge transfer. ajol.info In the case of actinide(IV)-TTA complexes, such as those with U, Np, and Pu, the spectra display broad absorption bands and characteristic 5f → 5f transitions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for studying the solution behavior of metal-TTA complexes. In many M(TTA)₄ complexes, a single chemical environment for the TTA⁻ ligands is observed at room temperature, suggesting the presence of a single species in solution. acs.org For paramagnetic complexes, such as those of Np(IV) and Pu(IV), the NMR signals are shifted, providing evidence for the formation of specific coordination complexes during solvent extraction. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study paramagnetic metal-TTA complexes, providing information about the electronic structure and the local environment of the metal ion.

Luminescence Spectroscopy: Lanthanide-TTA complexes are known for their strong luminescence. scirp.org The emission spectra are characterized by narrow, line-like bands resulting from f-f transitions within the lanthanide ion. scirp.org For example, Eu(TTA)₃ complexes exhibit characteristic emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions (where J = 0, 1, 2). scirp.org The intensity and lifetime of this luminescence are sensitive to the coordination environment of the lanthanide ion.

Single-crystal X-ray diffraction provides definitive structural information for metal-TTA complexes. These studies have revealed that +4 metal ions typically form neutral complexes with the general formula M(IV)(TTA)₄. acs.orgosti.gov In contrast, +3 metal ions tend to form anionic species of the type M(III)(TTA)₄⁻. acs.orgosti.gov

The coordination geometry around the metal center can vary. For example, in the crystal structure of Ce(III)(TTA)₄⁻, the complex crystallizes in the monoclinic space group P2₁/n. acs.org Neutral M(IV)(TTA)₄ molecules can exhibit polymorphism, crystallizing in different space groups such as Pca2₁ and P2/n. acs.org

Table 2: Crystallographic Data for Selected Metal-TTA Complexes

| Compound | Crystal System | Space Group |

|---|---|---|

| [cation]⁺[Ce(III)(TTA)₄]⁻ | Monoclinic | P2₁/n |

| Zr(IV)(TTA)₄ | Orthorhombic | Pca2₁ |

| Hf(IV)(TTA)₄ | Orthorhombic | Pca2₁ |

| U(IV)(TTA)₄ | Orthorhombic | Pca2₁ |

Data sourced from single-crystal X-ray diffraction studies. acs.org

The intense luminescence of lanthanide-TTA complexes is a result of a phenomenon known as the "antenna effect" or sensitization. arxiv.orgwikipedia.org In this process, the TTA ligand, which has a high molar absorption coefficient, absorbs incident light and transfers the excitation energy to the central lanthanide ion. arxiv.orgnih.gov This energy transfer populates the excited state of the lanthanide ion, which then relaxes by emitting its characteristic line-like luminescence. osti.gov

The efficiency of this energy transfer is a key factor in the brightness of the luminescence. The process generally involves the following steps osti.gov:

The organic ligand (antenna) absorbs light, promoting it to an excited singlet state.

The excited singlet state undergoes intersystem crossing to a longer-lived triplet state.

Energy is transferred from the ligand's triplet state to an excited state of the lanthanide ion.

The lanthanide ion relaxes to its ground state by emitting light.

The luminescence properties of lanthanide-TTA complexes, such as quantum yield and lifetime, are highly dependent on the coordination environment. For example, the presence of water molecules in the coordination sphere can quench the luminescence through non-radiative deactivation via O-H vibrations. mdpi.comnii.ac.jp The design of the complex, including the choice of ancillary ligands, can influence the coordination number and geometry, thereby affecting the photophysical properties. scirp.org

The strong and long-lived luminescence of these complexes makes them suitable for a variety of applications, including as luminescent probes in biological assays and as materials for optoelectronic devices. arxiv.orgresearchgate.netnih.gov

Chelation Selectivity and Specificity Studies

Thenoyltrifluoroacetone (TTA) is a widely utilized chelating agent in analytical and separation chemistry, primarily due to its high selectivity for a variety of metal ions. mdpi.com Its preference for certain metals is rooted in the chemical properties of both the ligand and the metal ion, including factors like ionic charge, radius, and the pH of the medium. The presence of an electron-withdrawing trifluoromethyl group in the TTA structure enhances the acidity of its enol form, facilitating the extraction of various metals at low pH. mdpi.com

Research has demonstrated that TTA exhibits significant selectivity in liquid-liquid extraction processes. astm.org This selectivity allows for the effective separation of specific metal ions from complex mixtures. The separation is achieved by carefully controlling experimental conditions, such as the acidity of the aqueous phase, the choice of organic solvent, and the oxidation state of the metal ions. astm.org

A primary factor driving the selectivity of TTA is the charge of the metal cation. Studies have shown a pronounced preference for +4 metal ions over ions with +3, +5, and +6 charges. researchgate.netacs.org This specificity is critical in applications such as the separation of transuranic actinides like Plutonium (Pu) and Neptunium (Np) from uranium matrices. researchgate.net The underlying mechanism for this selectivity lies in the nature of the complexes formed. Tetravalent metals (+4) react with TTA to form neutral, highly soluble complexes with the general formula M(TTA)₄. researchgate.netacs.org In contrast, trivalent metals (+3) tend to form anionic species, such as M(TTA)₄⁻. researchgate.netacs.org The difference in the charge and, consequently, the solubility of these complexes between the aqueous and organic phases is a major contributor to the selective extraction of +4 cations. researchgate.net

The chelation of TTA with trivalent lanthanides has been investigated in detail, revealing the stepwise formation of various complex species. For instance, studies on the complexation of Neodymium (Nd³⁺) with the TTA anion (TTA⁻) have identified the formation of four distinct species in solution. rsc.org The stability of these complexes increases with the number of TTA ligands coordinated to the metal ion.

Table 1: Stepwise Stability Constants (log β) for Nd(III)-TTA Complexes

| Complex Species | log β |

|---|---|

| Nd(TTA)²⁺ | 5.82 |

| Nd(TTA)₂⁺ | 10.6 |

| Nd(TTA)₃ | 14.5 |

| Nd(TTA)₄⁻ | 17.8 |

Data sourced from a study on lanthanide complexation in an ionic liquid medium. rsc.org

This ability to form stable complexes is crucial for separation processes. The selectivity of TTA is often quantified by the separation factor (SF), which compares the distribution ratios of two different metal ions. TTA generally shows good separation factors for pairs of light lanthanoids. mdpi.com For instance, the separation factor for the Lu/La pair using TTA is significantly higher than that achieved with other chelating agents like HPBI. mdpi.com

Table 2: Separation Factors (SF) for Light Lanthanoid Pairs Using Thenoyltrifluoroacetone in Benzene

| Lanthanoid Pair | Separation Factor (log SF) |

|---|---|

| Eu/La | 3.59 |

| Lu/Eu | 3.19 |

| Lu/La | 6.78 |

Data highlights the selectivity of TTA in separating individual lanthanoid elements. mdpi.com

The coordination environment of the metal ion after chelation is also a subject of study. For example, upon complexation with TTA⁻, the fully hydrated aqua Eu³⁺ cation is completely dehydrated, leading to the formation of an eight-coordinate [Eu(TTA)₄]⁻ anionic complex. rsc.org This change in the coordination sphere is a key aspect of the complexation process.

Furthermore, TTA can form mixed-ligand complexes. Studies involving first-row transition metals such as Cu(II), Ni(II), Co(II), Fe(III), and Cr(III) have shown that TTA chelates can react with other ligands, like N,N-diethyldithiocarbamate, to form new complexes where one TTA⁻ ligand is replaced. tandfonline.com The stoichiometry of the initial binary complexes is typically M:TTA = 1:2 for divalent metals and 1:3 for trivalent metals, which then changes upon the introduction of the second ligand. tandfonline.com

Advanced Separation Science Employing Thenoyltrifluoroacetone

Liquid-Liquid Extraction Principles and Optimizations

Liquid-liquid extraction, or solvent extraction, using TTA is a cornerstone technique for the selective separation of metal ions. The fundamental principle involves the formation of a neutral metal-TTA chelate in the aqueous phase, which then partitions into an immiscible organic phase. The efficiency and selectivity of this process can be significantly enhanced through various optimization strategies.

The extraction of a metal ion (Mⁿ⁺) by TTA (represented as HTTA) can be generally described by the following equilibrium:

Mⁿ⁺(aq) + nHTTA(org) ⇌ M(TTA)ₙ(org) + nH⁺(aq)

The distribution of the metal between the two phases is quantified by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase.

A significant advancement in liquid-liquid extraction with TTA is the use of synergistic systems, where the addition of a second ligand, known as an ancillary or synergist ligand, dramatically enhances the extraction efficiency. This enhancement, often by several orders of magnitude, is attributed to the formation of a more stable, organophilic adduct in the organic phase. mdpi.com

Organophosphorus compounds, such as tri-n-butyl phosphate (B84403) (TBP) and trioctylphosphine (B1581425) oxide (TOPO), are classic examples of ancillary ligands that exhibit strong synergistic effects with TTA. mdpi.com The synergistic extraction of a metal ion with TTA and a neutral ancillary ligand (S) can be represented by the equilibrium:

Mⁿ⁺(aq) + nHTTA(org) + mS(org) ⇌ M(TTA)ₙSₘ(org) + nH⁺(aq)

The stability of the resulting adduct is a key factor in the degree of synergistic enhancement. For instance, the extraction of trivalent lanthanides is significantly improved in the presence of organophosphorus ligands, with the stability of the adducts generally increasing with the basicity of the ancillary ligand.

Another important class of ancillary ligands includes bidentate amines like 1,10-phenanthroline (B135089) (phen) and its derivatives. These have been shown to be highly effective in the synergistic extraction of alkali metal ions, which are typically difficult to extract with TTA alone. The synergistic effect in these systems leads to the formation of adducts such as M(TTA)(phen) in the organic phase.

Table 1: Synergistic Extraction of Trivalent Lanthanides with Thenoyltrifluoroacetone and Organophosphorus Ligands

| Metal Ion | Ancillary Ligand | Organic Diluent | Extracted Species | log K_ex |

|---|---|---|---|---|

| La(III) | TBP | Benzene | La(TTA)₃(TBP)₂ | -10.14 |

| Eu(III) | TBP | Benzene | Eu(TTA)₃(TBP)₂ | -7.02 |

| Lu(III) | TBP | Benzene | Lu(TTA)₃(TBP) | -4.40 |

| La(III) | TOPO | Cyclohexane | La(TTA)₃(TOPO)₂ | -4.49 |

| Eu(III) | TOPO | Cyclohexane | Eu(TTA)₃(TOPO)₂ | -1.13 |

| Lu(III) | TOPO | Cyclohexane | Lu(TTA)₃(TOPO) | 1.83 |

Note: K_ex represents the extraction equilibrium constant. Data compiled from published literature.

The choice of the organic diluent plays a crucial role in the efficiency of the extraction system, although it is often considered an inert component. mdpi.com The diluent can affect the solubility of the extractant and the extracted complex, as well as the kinetics of the extraction process. The extraction efficiency of metal-TTA chelates has been observed to vary with the type of organic diluent used, with common diluents including benzene, chloroform, carbon tetrachloride, and cyclohexane. mdpi.com Generally, the extraction constant for a given metal ion increases in the order: CHCl₃ < C₆H₆ < C₂H₄Cl₂ < CCl₄ < C₆H₁₂. mdpi.com

In recent years, ionic liquids (ILs) have emerged as promising alternatives to volatile organic compounds (VOCs) as diluents in liquid-liquid extraction. mdpi.com ILs are organic salts with low melting points, negligible vapor pressure, and high thermal stability. Their unique properties can lead to enhanced extraction efficiencies and selectivities. In TTA-based extraction systems, the use of ILs can alter the stoichiometry of the extracted species. For example, in the extraction of trivalent lanthanides into 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C₄mim][Tf₂N]), anionic species of the type [Ln(TTA)₄]⁻ are formed. researchgate.net

The hydrophobicity of the IL's cation and anion can significantly influence the extraction behavior. For instance, in the extraction of divalent metal ions with TTA, changing the IL anion from hexafluorophosphate (B91526) (PF₆⁻) to the more hydrophobic bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) can alter the nature of the extracted species from a hydrated neutral complex to a hydrophobic anionic complex.

Table 2: Stability Constants (log β) for Nd(III)-TTA Complexes in an Ionic Liquid

| Species | log β |

|---|---|

| Nd(TTA)²⁺ | 5.82 |

| Nd(TTA)₂⁺ | 10.6 |

| Nd(TTA)₃ | 14.5 |

| [Nd(TTA)₄]⁻ | 17.8 |

Note: Data obtained in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C₄mim][Tf₂N]).

The extraction of metal ions with TTA is highly dependent on the pH of the aqueous phase. The availability of the deprotonated TTA anion (TTA⁻), which is the active chelating species, is directly controlled by the pH. The extraction efficiency increases with increasing pH until a plateau is reached where the metal ion is quantitatively extracted. The pH at which 50% of the metal ion is extracted (pH₅₀) is a characteristic value for a given metal-TTA system and is a measure of the extractability of the metal ion.

The acidic nature of TTA allows for the extraction of many metal ions from acidic solutions (low pH), which is advantageous as it can prevent the hydrolysis of metal ions that occurs at higher pH values. mdpi.com The selectivity of the extraction process can be controlled by carefully adjusting the pH of the aqueous phase. Metal ions with larger formation constants for their TTA chelates will be extracted at lower pH values. This difference in pH₅₀ values for different metal ions allows for their selective separation. For example, tetravalent actinides can be selectively separated from trivalent and hexavalent f-elements by controlling the pH. researchgate.net

In synergistic extraction systems, the addition of an ancillary ligand can also shift the pH₅₀ to lower values, further enhancing the separation capabilities. The synergistic coefficient (SC) can be estimated from the difference in pH₅₀ values between the synergistic system and the system with TTA alone.

Solid-Phase Extraction and Adsorption Mechanisms

Solid-phase extraction (SPE) offers several advantages over liquid-liquid extraction, including higher enrichment factors, lower consumption of organic solvents, and ease of automation. The development of TTA-functionalized sorbents has enabled the application of this powerful chelating agent in SPE for the preconcentration and separation of trace metal ions.

A variety of solid supports have been functionalized with TTA to create selective sorbents for metal ion extraction. These supports include polymeric resins, silica (B1680970) gel, and other inorganic materials. The synthesis of these sorbents typically involves the chemical modification of the support material to introduce functional groups that can then be coupled with TTA or a derivative.

One common approach is the functionalization of polymeric resins such as Amberlite XAD-2. In one method, the resin is coupled with TTA through an azo (-N=N-) group. The resulting chelating resin can be used for the preconcentration of a range of divalent and trivalent metal ions from aqueous samples prior to their determination by analytical techniques like flame atomic absorption spectrometry (FAAS). Such functionalized resins have demonstrated high enrichment factors for various metal ions.

The choice of the solid support is critical as its physical properties, such as surface area, pore size, and mechanical stability, will influence the performance of the final sorbent. The density of the TTA functional groups on the surface of the sorbent will also determine its adsorption capacity.

The adsorption of metal ions onto TTA-functionalized sorbents is a complex process governed by several factors, including the pH of the solution, the initial concentration of the metal ion, the contact time, and the temperature. The fundamental adsorption behavior is typically investigated through batch and column experiments.

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the metal ion in the solution and the amount of metal ion adsorbed on the sorbent at a constant temperature. Several isotherm models are used to analyze the experimental data, with the Langmuir and Freundlich models being the most common. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces.

Adsorption Kinetics: Adsorption kinetics describe the rate at which metal ions are removed from the solution by the sorbent. The study of kinetics provides insights into the mechanism of adsorption. Common kinetic models include the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. The pseudo-second-order model often provides a good fit for the adsorption of metal ions onto chelating sorbents, suggesting that the rate-limiting step may be a chemical sorption process.

Column Studies and Breakthrough Curves: For practical applications, the performance of TTA-functionalized sorbents is often evaluated in a continuous flow system using a packed column. A breakthrough curve is a plot of the normalized effluent concentration (C/C₀) versus time or volume of the effluent. The shape of the breakthrough curve provides information about the dynamic adsorption capacity of the sorbent under specific operating conditions, such as flow rate and initial metal ion concentration. The breakthrough point is the time at which the effluent concentration reaches a predetermined maximum allowable level, and the exhaustion point is when the effluent concentration is nearly equal to the influent concentration.

Table 3: General Parameters from Breakthrough Curve Analysis

| Parameter | Description |

|---|---|

| Breakthrough Time (t_b) | The time at which the effluent concentration reaches a specific percentage (e.g., 5-10%) of the influent concentration. |

| Exhaustion Time (t_e) | The time at which the effluent concentration approaches the influent concentration (e.g., 90-95%). |

| Total Adsorbed Quantity (q_total) | The total amount of solute adsorbed in the column at exhaustion, calculated from the area above the breakthrough curve. |

| Equilibrium Adsorption Capacity (q_eq) | The adsorption capacity of the sorbent at equilibrium, determined from the total adsorbed quantity and the mass of the adsorbent. |

| Mass Transfer Zone (MTZ) | The region in the column where the concentration of the solute is actively changing from the influent concentration to near zero. |

Membrane-Based Separation Techniques (e.g., Supported Liquid Membranes)

Thenoyltrifluoroacetone (TTA) is utilized as a carrier molecule in membrane-based separation, particularly in Supported Liquid Membranes (SLMs). SLMs are a novel separation method that combines simultaneous extraction and stripping processes, proving to be highly efficient. msrjournal.comresearchgate.net In this technique, an organic liquid phase containing a carrier like TTA is held within the pores of a microporous polymer support by capillary forces. msrjournal.com This membrane separates a feed solution (source phase) from a stripping solution (receiving phase).

The separation mechanism involves the transport of metal ions from the feed phase across the liquid membrane to the receiving phase. This process is driven by a chemical potential gradient. TTA, a chelating agent, selectively binds with metal ions at the feed-membrane interface, forming a neutral metal-TTA complex. drugbank.com This complex is soluble in the organic liquid membrane and diffuses across it. At the membrane-receiving phase interface, the metal ion is stripped from the complex by the stripping agent in the receiving phase, which often involves a change in pH or the presence of another complexing agent. msrjournal.com The carrier, TTA, is thus regenerated and diffuses back to the feed-membrane interface to transport more metal ions. The main features of this technology include low start-up and operating costs, low energy consumption, and high selectivity. msrjournal.com

The use of ionic liquids as the organic phase in SLMs has been explored to improve membrane stability. bohrium.com These systems offer advantages like negligible vapor pressure, which can enhance the longevity and performance of the membrane for metal ion separation.

Applications in Radiochemical Separations and Nuclear Chemistry Research

Thenoyltrifluoroacetone has been extensively used as an extractant in radiochemical procedures for decades, particularly in the analysis of metals and the separation of radionuclides. astm.orgmdpi.com Its ability to form stable chelates with metal ions, especially in acidic conditions, makes it highly valuable in nuclear chemistry. mdpi.com While it was ultimately outcompeted by other extractants for large-scale industrial processes like PUREX, its high selectivity makes it indispensable for research and specialized analytical applications. osti.govunlv.edu Extraction chromatography, which immobilizes an organic extractant like TTA onto an inert solid support, mitigates the challenges of bench-scale solvent extraction by reducing organic waste and improving reproducibility. osti.gov

A critical challenge in nuclear fuel reprocessing and radioactive waste management is the separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺), as their chemical properties are very similar. unlv.edu TTA has proven to be an effective agent for this purpose. tandfonline.comresearchgate.net The separation relies on the subtle differences in the complexation behavior between the f-block elements and the TTA ligand.

Solvent extraction studies have demonstrated that TTA can selectively extract actinides and lanthanides from aqueous solutions. tandfonline.com For instance, the extraction order for some trivalent lanthanides and tetravalent/hexavalent actinides has been established, showing that TTA can differentiate between these elements. tandfonline.com The presence of "soft" donor atoms in the separation scheme, which can be achieved with ligands like TTA in specific solvent systems, is essential for effective group separation of trivalent actinides and lanthanides. unlv.edu TTA extraction from highly acidic solutions is particularly specific for tetravalent actinide ions like Pu⁴⁺ and Th⁴⁺. unlv.edu

Research has also focused on using TTA in ionic liquids, which can enhance selectivity. Studies involving the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide have shown that trivalent lanthanides form anionic species of the type [Ln(TTA)₄]⁻ during extraction. rsc.org This system demonstrated a potential method for lanthanide-actinide separation by selectively dissolving europium oxide while leaving americium and uranium oxides largely undissolved. researchgate.net

Table 1: Extraction Behavior of Selected Actinides and Lanthanides with Thenoyltrifluoroacetone

| Element | Oxidation State | Extraction Order/Preference | Reference |

| Uranium (U) | VI | U(VI) < Th(IV) | tandfonline.com |

| Thorium (Th) | IV | Th(IV) < Trivalent Lanthanides | tandfonline.com |

| Europium (Eu) | III | Highest among tested Ln(III) | tandfonline.com |

| Cerium (Ce) | III | Lowest among tested Ln(III) | tandfonline.com |

| Americium (Am) | III | High uptake at pH > 4.5 | osti.gov |

Thenoyltrifluoroacetone is employed in analytical methods for the separation and determination of specific radioisotopes from complex mixtures. astm.org These methods are crucial for nuclear forensics, environmental monitoring, and research. The selectivity of TTA allows for the isolation of target isotopes from interfering radionuclides and matrix components.

For example, radiochemical procedures using TTA have been successfully developed for the specific determination of radiozirconium, radiocerium, and isotopes of plutonium and neptunium. astm.org The process often involves manipulating the oxidation state of the target metal, using masking agents, and carefully controlling acidity to achieve high selectivity. astm.org An extraction chromatography resin developed with TTA and 1-octanol (B28484) has been used to separate gold isotopes from irradiated actinide material. osti.gov In this method, gold was retained on the resin under all acid conditions tested and could be selectively eluted with thiourea. osti.gov The separation of lithium isotopes has been explored using various chemical methods, including electrodialysis with ionic liquid membranes, though direct application of TTA in this specific context is less documented. nih.gov

In the event of a radiological incident or for applications in nuclear forensics, the ability to rapidly isolate and analyze radionuclides is critical. osti.govepa.gov Thenoyltrifluoroacetone plays a role in the development of these rapid methods, primarily through its use in extraction chromatography. osti.govdtu.dk These techniques are significantly faster than traditional methods like gravity-flow column chromatography. eichrom.com

By impregnating a solid support with TTA, a chromatography resin is created that combines the high selectivity of solvent extraction with the speed and ease of column chromatography. osti.gov This approach allows for the rapid separation of target radionuclides from complex sample matrices, such as environmental and waste samples. dtu.dk For instance, a method using a TTA-based chelate extractant as the stationary phase has been used for the reversed-phase chromatography of quadrivalent metal ions like Zirconium (Zr) and Hafnium (Hf). dtu.dk Such methods are developed to expedite analytical turnaround time while still providing the quantitative results needed for emergency response and post-incident analysis. epa.gov High-throughput experimentation (HTE) platforms are also being developed to accelerate the optimization of radiochemical reactions and procedures, which could further enhance the speed of developing new separation protocols. nih.gov

Analytical Chemistry Methodologies Utilizing Thenoyltrifluoroacetone

Spectrophotometric and Fluorometric Analysis

Spectrophotometric and fluorometric methods are among the most common applications of TTA in analytical chemistry. These techniques rely on the formation of TTA-metal complexes that either absorb or emit light at specific wavelengths, allowing for the quantitative determination of the metal ions.

Enhancing Luminescence for Sensitive Detection

TTA is particularly renowned for its ability to enhance the luminescence of lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺). This phenomenon, known as the "antenna effect," makes TTA an excellent ligand for the sensitive fluorometric determination of these elements.

The process involves the TTA molecule absorbing excitation energy (typically UV light) and efficiently transferring it to the central lanthanide ion. The lanthanide ion then emits this energy as its characteristic, sharp, and long-lived luminescence. This sensitized emission is significantly more intense than the direct excitation of the lanthanide ion, leading to much lower detection limits.

A study on the luminescence of Europium-TTA complexes demonstrated that the synthesis parameters, such as temperature and Europium concentration, play a crucial role in the resulting luminescence intensity. For instance, at a heat treatment of 80°C, the emission intensity increased with the Eu³⁺ concentration, while at higher temperatures, the highest intensity was observed at lower Eu³⁺ concentrations. inter-chem.plnsf.gov The characteristic sharp emission peak for Eu(TTA)₃ complexes is typically observed around 612-617 nm. ub.edu

The addition of synergistic agents, such as neutral donor ligands like tri-n-butylphosphate (TBP) or triphenylphosphine (B44618) oxide (TPPO), can further enhance the luminescence by shielding the central lanthanide ion from non-radiative deactivation pathways, such as quenching by solvent molecules.

Table 2: Luminescence Properties of Europium-TTA Complexes Under Different Conditions

| Eu³⁺ Concentration (mol%) | Heat Treatment (°C) | Excitation Wavelength (nm) | Relative Emission Intensity |

| 10 | 80 | 370 | Low |

| 40 | 80 | 370 | High |

| 10 | 100 | 272 | High |

| 40 | 100 | 272 | Low |

| 10 | 200 | 272 | Highest |

| 20 | 200 | 272 | High |

Data synthesized from findings reported in Medina-Velazquez, D., et al. (2018). inter-chem.plnsf.gov

Chromatographic Applications (e.g., GC Derivatization, Extraction Chromatography)

TTA's ability to form volatile and stable metal chelates makes it a valuable reagent in chromatographic techniques for the separation and analysis of metal ions.

Gas Chromatography (GC) Derivatization:

In gas chromatography, non-volatile metal ions are converted into volatile derivatives to allow for their separation and detection. TTA is an effective derivatizing agent for this purpose. It reacts with metal ions to form thermally stable and volatile chelates that can be readily analyzed by GC. osti.gov This technique has been successfully applied to the separation of various metal chelates, including those of aluminum, gallium, iron, and copper, as well as rare earth elements. osti.gov The use of fluorinated β-diketones like TTA is advantageous as they often form more volatile chelates compared to their non-fluorinated analogs.

Extraction Chromatography:

Extraction chromatography is a separation technique that combines the principles of solvent extraction and chromatography. In this method, a stationary phase is coated with an organic extractant, and the sample is passed through the column. TTA is an excellent extractant for this purpose due to its high affinity for a wide range of metal ions. mdpi.com

The separation is based on the differential partitioning of metal ions between the mobile aqueous phase and the stationary TTA-containing organic phase. This technique has been extensively used for the separation of actinides, lanthanides, and other metal ions. By controlling the pH of the mobile phase and the concentration of TTA, selective separation of different metal ions can be achieved.

Electrochemical Sensing and Voltammetric Studies of TTA Systems

Electrochemical methods offer a sensitive and selective approach for the determination of metal ions. The use of TTA in electrochemical sensors is an emerging area of research. TTA can be incorporated into electrode materials to create chemically modified electrodes with enhanced selectivity and sensitivity for specific metal ions.

The principle behind these sensors is the complexation of the target metal ion by the TTA immobilized on the electrode surface. This complexation event can be detected by various voltammetric techniques, such as cyclic voltammetry or stripping voltammetry. The resulting electrochemical signal is proportional to the concentration of the metal ion.

While research specifically on TTA-based electrochemical sensors is developing, the principles are well-established for other chelating agents. Voltammetric studies of metal complexes, in general, provide insights into their redox behavior and can be used to determine their concentration. For instance, the reduction potentials of metal chelates can be measured, and these can be influenced by the ligand, providing a basis for selective detection. The development of TTA-based sensors holds promise for the in-situ and real-time monitoring of metal ions in various samples.

Integration with Microfluidic Systems for High-Throughput Analysis

Microfluidic systems, also known as lab-on-a-chip devices, offer numerous advantages for chemical analysis, including low sample and reagent consumption, rapid analysis times, and the potential for high-throughput screening. biochips.or.krfrontiersin.org The integration of TTA-based analytical methods into microfluidic platforms is a promising approach for the rapid and automated analysis of metal ions.

TTA's role in solvent extraction can be miniaturized within microfluidic channels for continuous and automated sample processing. The small dimensions of microfluidic channels enhance the efficiency of mass transfer, leading to faster extraction times. The detection can be integrated on the same chip, for example, by coupling the microfluidic extraction with spectrophotometric or fluorometric detection.

These integrated systems can be designed for high-throughput analysis by incorporating multiple parallel channels, allowing for the simultaneous analysis of numerous samples. biochips.or.kr This is particularly valuable in applications such as environmental monitoring and clinical diagnostics, where a large number of samples need to be analyzed quickly and efficiently. The combination of TTA's versatile chelating properties with the advantages of microfluidics opens up new possibilities for the development of portable and automated analytical systems for metal ion determination.

Theoretical and Computational Studies of Thenoyltrifluoroacetone

Quantum Chemical Investigations of TTA Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of the TTA molecule. These computational approaches allow for a detailed examination of its conformational landscape, tautomeric equilibrium, and the nature of the bonding interactions that govern its reactivity.

Thenoyltrifluoroacetone, like other β-dicarbonyl compounds, exists as an equilibrium mixture of keto and enol tautomers. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group significantly favors the enol form. mdpi.com Computational studies have performed comprehensive conformational analyses of all possible keto and enol forms of TTA.

Using DFT with the B3LYP functional and various basis sets (such as 6-31G, 6-311G , and 6-311++G**), researchers have identified four stable chelated enol conformers. researchgate.net Calculations at this level of theory indicate that the energy differences between these four conformers in the gas phase are negligible. researchgate.net However, when higher-level calculations, such as Møller-Plesset perturbation theory (MP2), are employed, a clearer distinction emerges. These MP2 level calculations show that the B2 conformer, where the hydroxyl group is oriented toward the -CF₃ side, is significantly more stable than the other conformers, a finding that aligns with experimental X-ray diffraction results. researchgate.net The enol form is further stabilized by the formation of a chelated ring-like structure through strong internal hydrogen bonding. researchgate.net

| Method | Conformer B1 (OH near thenoyl) | Conformer B2 (OH near -CF₃) | Conformer B3 | Conformer B4 |

|---|---|---|---|---|

| B3LYP | Negligible Difference | Negligible Difference | Negligible Difference | Negligible Difference |

| MP2 | Less Stable | Most Stable | Less Stable | Less Stable |

The stability of the enol tautomer of TTA is largely attributed to a strong intramolecular hydrogen bond (IHB) between the hydroxyl proton and the carbonyl oxygen, forming a six-membered pseudo-aromatic ring. researchgate.net Quantum chemical calculations have been employed to quantify the energy and strength of this bond. Theoretical studies have compared the IHB in TTA with those in other β-dicarbonyls, providing insights into how substituents influence bond strength. researchgate.net The formation of this stable, chelated cis-enol form is a critical feature of TTA's structure, influencing its acidity and ability to act as an effective chelating agent for metal ions. researchgate.net Vibrational frequency calculations using DFT have helped to assign the spectral bands corresponding to the functional groups involved in this hydrogen bonding, such as the O-H and C=O stretching modes, further confirming the enolic structure. researchgate.net

When TTA coordinates with a metal ion, it acts as a bidentate ligand, forming a stable chelate ring. The nature of the metal-TTA bond is a subject of significant theoretical interest. DFT and Time-Dependent DFT (TD-DFT) are used to investigate the electronic structure of these complexes. acs.org For transition metal complexes, Ligand Field Theory (LFT), an application of molecular orbital theory, describes the bonding and the arrangement of d-orbitals. wikipedia.org The TTA ligand creates a moderately weak crystal field, which influences the splitting of the metal's d-orbitals. mdpi.com

Molecular Dynamics Simulations in Extraction and Complexation Research

Molecular Dynamics (MD) simulations offer a powerful computational microscope to study the dynamic processes of solvent extraction and metal ion complexation involving TTA. These simulations can model the behavior of molecules over time, providing insights into the structural and thermodynamic aspects of these systems that are often difficult to probe experimentally.

Computational Design of Advanced TTA-Based Ligands

Computational chemistry is a key tool in the rational design of new ligands with enhanced properties for specific applications, such as improved selectivity in metal ion separation. By starting with a known chelator like TTA, computational methods can predict how structural modifications will affect its performance, guiding synthetic efforts toward the most promising candidates. osti.gov

The design process often involves using DFT to calculate how changes to the TTA molecule—for instance, replacing the thenoyl group or altering the fluorinated alkyl chain—impact its electronic properties, such as acidity (pKa) and metal-binding affinity. mdpi.com For example, a derivative of TTA, 2-thenoyl-2-carbazolyl-N-butyltrifluoroacetone (TCBTA), was synthesized by reacting TTA with N-bromobutylcarbazole. researchgate.net This modification resulted in a ligand with a significantly higher extraction rate for iron(III) and neodymium(III) compared to the parent TTA molecule. researchgate.net Computational screening can assess a large number of potential derivatives for desired traits like enhanced solubility in specific solvents or greater selectivity for a target metal over others. osti.gov By correlating calculated molecular properties with experimental extraction data, robust models can be developed to accelerate the discovery of next-generation separating agents based on the versatile TTA scaffold. osti.gov

Advanced Materials Science and Nanotechnology Applications of Tta Complexes

TTA Complexes in Luminescent Materials and Optoelectronics (e.g., OLEDs, Sensors)

The unique photophysical properties of TTA complexes, especially those involving lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺), make them prime candidates for use in luminescent materials and optoelectronic devices. TTA acts as an efficient "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This energy transfer mechanism overcomes the problem of the low absorption coefficients of the lanthanide ions themselves. edp-open.org

In the realm of Organic Light-Emitting Diodes (OLEDs) , Europium-TTA complexes are particularly valued for their ability to produce pure red light with very narrow emission bands, a crucial feature for high-quality displays. nih.govnih.gov Research has focused on synthesizing mixed-ligand europium complexes to enhance the efficiency of these OLEDs. For instance, the use of ancillary ligands like dipyrido[3,2-a:2′c,3′c-c]phenazine (DPPZ) in conjunction with TTA has been shown to yield some of the highest luminance values for solution-deposited Eu-based OLEDs, reaching up to 700 cd/m². nih.gov The long exciton (B1674681) lifetime of lanthanide-based OLEDs can lead to triplet-triplet annihilation (TTA), which reduces efficiency. nih.gov However, careful device engineering, including the choice of appropriate host materials, can mitigate these effects and lead to exceptional performance. rsc.orgbath.ac.uk

For example, a red OLED (R-OLED) fabricated using the complex [Eu(tta)₃(Bathphen)] as a dopant in the emitting layer demonstrated a maximum current efficiency of 9.91 cd A⁻¹, a maximum power efficiency of 9.15 lm W⁻¹, and a maximum external quantum efficiency of 6.24%. rsc.orgbath.ac.uk

| Parameter | Value |

|---|---|

| Maximum Current Efficiency (CEmax) | 9.91 cd A⁻¹ |

| Maximum Power Efficiency (PEmax) | 9.15 lm W⁻¹ |

| Maximum External Quantum Efficiency (EQEmax) | 6.24% |

| Brightness (B) | 545 cd m⁻² |

| CIE Coordinates (x,y) | 0.620, 0.323 |

Beyond OLEDs, TTA complexes are integral to the development of highly sensitive luminescent sensors . The luminescence of lanthanide-TTA complexes can be quenched or enhanced in the presence of specific analytes, forming the basis for "turn-off" or "turn-on" sensors. This sensitivity makes them suitable for detecting a variety of chemical species. nih.gov

TTA-Functionalized Nanomaterials for Specific Research Applications

The functionalization of nanomaterials with TTA ligands and their corresponding metal complexes opens up new avenues for targeted research applications. By attaching TTA to the surface of nanoparticles, researchers can impart specific luminescent or reactive properties to these materials. researchgate.net

A notable example is the use of TTA in conjunction with upconversion nanoparticles (UCNPs) . UCNPs are capable of converting near-infrared (NIR) light to visible or UV light. columbia.eduyoutube.com Coating UCNPs with a shell containing TTA and lanthanide ions allows for the creation of core-shell nanostructures with unique optical properties. researchgate.net This can enhance the efficiency of processes like photodynamic therapy, where the upconverted light excites a photosensitizer to produce reactive oxygen species that can kill cancer cells. researchgate.net The surface of these functionalized nanoparticles can also be tailored by conjugating them with small molecules or targeting ligands to achieve high specificity in biomedical applications. rsc.org

The functionalization of nanoparticles with TTA can improve their physical, chemical, and mechanical properties, making them more suitable for applications in bioprobes, nanosensors, and drug delivery systems. researchgate.net

Role of TTA as a Linker or Component in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. cd-bioparticles.net TTA and its derivatives can be employed as linkers or co-linkers in the synthesis of MOFs, particularly those containing lanthanide ions (Ln-MOFs). rsc.org The inclusion of TTA in the MOF structure can impart strong luminescent properties to the framework. rsc.org

These luminescent Ln-MOFs have shown great promise as chemical sensors. mdpi.com The porous nature of MOFs allows for the diffusion of analyte molecules into the framework, where they can interact with the lanthanide ions and TTA linkers, leading to a change in the luminescence signal. nih.gov For example, Ln-MOFs have been developed for the detection of various metal ions and small molecules. mdpi.com

Biochemical Research Probes and Mechanistic Studies Strictly in Vitro Focus on Chemical Tool Applications

TTA as an Inhibitor of Cellular Respiration in Research Models (e.g., Mitochondrial Complex II)

Thenoyltrifluoroacetone is a classic and potent inhibitor of the mitochondrial electron transport chain at the level of Complex II. nih.govnih.gov This complex plays a dual role by participating in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, making it a critical hub for cellular energy metabolism. endsdhi.com TTA exerts its inhibitory effect by targeting the ubiquinone (Q) binding site of Complex II, thereby blocking the transfer of electrons from succinate (B1194679) to coenzyme Q. oncotarget.comwikipedia.org This action effectively halts succinate-driven respiration.

In vitro studies using isolated mitochondria and submitochondrial particles have been fundamental in characterizing the inhibitory action of TTA. For instance, in studies with isolated rat liver mitochondria (RLM), TTA has been shown to disturb respiratory function. nih.gov Its application in research models allows for the precise dissection of electron flow through the respiratory chain. By inhibiting Complex II, researchers can isolate and study the activities of other complexes, such as Complex I-driven respiration, or investigate the consequences of impaired TCA cycle function. nih.gov

| Research Model | Key Findings with TTA | Reference(s) |

| Purified Porcine Liver Carboxylesterase | Found to be a potent non-competitive inhibitor with a K(i) of 0.61x10⁻⁶M and an IC₅₀ of 0.54x10⁻⁶M. | nih.gov |

| Isolated Rat Liver Mitochondria (RLM) | Used to study the effects of Complex II inhibition on mitochondrial respiration and ion dynamics. | nih.gov |

| Arabidopsis thaliana Leaf and Root Tissues | Demonstrated that TTA induces hydrogen peroxide (H₂O₂) production, identifying SDH as a source of ROS. | endsdhi.com |

| Human SAOS-2 and HeLa Cells | TTA treatment was used as a positive control for ROS production via Complex II inhibition. | oncotarget.com |

Investigating Metabolic Pathways with TTA as a Biochemical Probe

The specific inhibitory action of TTA makes it an invaluable biochemical probe for investigating the regulation and integration of metabolic pathways. By creating a specific metabolic block, TTA allows for the study of the resulting upstream accumulations and downstream deficiencies, providing insight into cellular metabolic flexibility and signaling.

One major application of TTA is in the study of metabolic reprogramming, particularly in cancer biology. The inhibition of SDH by TTA leads to the accumulation of its substrate, succinate. oncotarget.com This accumulation is not merely a metabolic dead-end; succinate can act as a signaling molecule. For example, elevated succinate levels can inhibit prolyl hydroxylases, leading to the stabilization of the transcription factor HIF1α (Hypoxia-Inducible Factor 1-alpha), which orchestrates a shift towards a more glycolytic metabolism, a phenomenon known as pseudohypoxia. oncotarget.com TTA has been used in vitro to mimic the genetic loss-of-function of SDH seen in certain tumors, allowing researchers to probe the oncogenic signaling consequences of succinate accumulation. oncotarget.com

Metabolic flux analysis, a technique used to quantify the rates of metabolic reactions, can also employ TTA as a tool to perturb the TCA cycle. creative-proteomics.com By introducing a known disruption at Complex II, researchers can trace the rerouting of metabolic intermediates, such as carbon atoms from labeled glucose or glutamine, through alternative pathways. This helps to elucidate how cells adapt to mitochondrial dysfunction and maintain energy homeostasis or biosynthetic processes.

| Metabolic Pathway Investigated | Application of TTA as a Probe | Research Finding | Reference(s) |

| HIF1α Signaling Pathway | TTA is used to inhibit SDH, causing succinate to accumulate. | Succinate accumulation stabilizes HIF1α, promoting a pseudohypoxic state and tumor growth. | oncotarget.com |

| Mitochondrial ROS Production | TTA is applied to induce ROS generation specifically from Complex II. | Demonstrates that SDH is a key contributor to the mitochondrial ROS pool, which can regulate plant development and stress responses. | endsdhi.com |

| Cellular Respiration and Metabolism | TTA is used to block succinate-dependent respiration. | Allows for the isolation and study of other respiratory components and the metabolic consequences of Complex II dysfunction. | nih.gov |

Enzyme Inhibition Mechanisms by TTA (e.g., Succinate Dehydrogenase)

The mechanism of enzyme inhibition by Thenoyltrifluoroacetone has been primarily characterized at the ubiquinone-binding site of succinate dehydrogenase (Complex II). oncotarget.comnih.gov TTA is considered a ubiquinone-type inhibitor, distinguishing it from inhibitors that bind to the succinate pocket, such as malonate and oxaloacetate. wikipedia.org

Kinetic studies on soluble ubiquinone-deficient succinate:ubiquinone reductase have shown that TTA acts as a mixed-type inhibitor with respect to the ubiquinone analogue Q2. nih.gov Research indicates that the enolic form of TTA is the active species that interacts with the enzyme. nih.gov A proposed mechanism suggests that TTA and another inhibitor, carboxin, which share a binding site, may function by non-covalently cross-linking the subunits of the enzyme complex, thereby inhibiting its function. nih.gov Specifically, TTA is thought to bind to residues at the quinone-binding site located within the SDHC and SDHD subunits of the complex, arresting the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone. oncotarget.com

While some literature describes TTA as an irreversible inhibitor, the characterization as a mixed-type inhibitor suggests a more complex interaction that is not purely competitive or non-competitive. nih.govnih.gov This detailed understanding of its binding and inhibitory mechanism is crucial for its precise application as a research tool, ensuring that the observed effects can be correctly attributed to the specific blockade of the Complex II ubiquinone reduction site.

Emerging Research Directions and Future Perspectives

Synergistic Methodologies Combining TTA with Novel Technologies (e.g., advanced microfluidics, artificial intelligence in ligand design)

The efficacy of TTA in solvent extraction is often enhanced through synergistic systems, where a second neutral ligand is added to form adducts, improving extraction efficiency and selectivity. mdpi.comresearchgate.net This established principle is now being combined with cutting-edge technologies to unlock new capabilities.

Advanced Microfluidics: Microfluidic devices offer precise control over fluid dynamics at the microscale, enabling enhanced mass transfer, high surface-to-volume ratios, and the ability to perform rapid, high-throughput experiments with minimal reagent consumption. nih.goveasychair.org The integration of TTA-based extraction systems into microfluidic platforms represents a significant leap forward. Such systems can be used for the continuous, flow-through separation and purification of biological or metallic materials. semanticscholar.org The precise control afforded by microfluidics can optimize the formation of TTA-metal complexes and enhance the efficiency of synergistic extraction processes, leading to faster and more resource-efficient separation schemes. nih.gov

For TTA-based systems, AI can be leveraged in several ways:

Designing Novel Synergistic Agents: AI algorithms can design and screen vast virtual libraries of molecules to identify novel neutral ligands that exhibit superior synergistic effects with TTA for specific target metals.

Optimizing TTA Derivatives: Machine learning models can predict the properties of new chelating agents. nih.gov This allows for the in silico design of TTA derivatives with enhanced acidity, selectivity, or stability, tailored for specific applications.

Predicting Complexation Behavior: AI can develop predictive models for metal-ligand binding affinity and selectivity for over 50 metal ions, laying the foundation for the automated design of new extractant molecules. ameslab.gov

Sustainable and Environmentally Benign Approaches in TTA Application

In line with the principles of green chemistry, there is a significant research effort to make TTA-based applications more environmentally sustainable. ijbsac.org A primary focus has been the replacement of volatile organic compounds (VOCs), which are traditionally used as diluents in solvent extraction, with greener alternatives.

Ionic Liquids (ILs) as Green Solvents: Ionic liquids are salts that are liquid at or near room temperature and are considered promising "green" solvents due to their negligible vapor pressure, high thermal stability, and non-flammability. researchgate.netnih.gov The use of ILs as a substitute for conventional organic diluents in TTA-based metal extraction is a key area of research. mdpi.comdoaj.org Studies on the complexation of TTA with trivalent lanthanides in the room temperature ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (C4mim·Tf2N) have shown efficient extraction of anionic species of the type Ln(TTA)4−. rsc.org The unique properties of ILs not only reduce the environmental footprint of the process but can also influence the extraction chemistry, sometimes leading to different extracted species compared to those in traditional solvents. mdpi.comrsc.org While ILs offer significant environmental advantages, a complete assessment of their "greenness" requires consideration of their entire lifecycle. nih.gov

The table below summarizes findings from a study on the complexation of Nd³⁺ with TTA⁻ in the ionic liquid C4mim·Tf2N, demonstrating the formation of various species. rsc.org

| Complex Species | Stability Constant (log β) |

|---|---|

| Nd(TTA)²⁺ | 5.82 |

| Nd(TTA)₂⁺ | 10.6 |

| Nd(TTA)₃° | 14.5 |

| Nd(TTA)₄⁻ | 17.8 |

Multi-Functional TTA-Based Systems for Integrated Research Platforms

The unique properties of TTA complexes, particularly their coordination chemistry and the luminescent characteristics of their lanthanide complexes, make them ideal components for multi-functional systems. These integrated platforms combine multiple capabilities, such as diagnostics and therapy, into a single construct. mdpi.com

A prominent example is the development of "theranostic" platforms, which merge therapeutic and diagnostic functions. acs.orguj.edu.pl Research has demonstrated the fabrication of nanostructured films composed of a europium-TTA complex, [Eu(tta)3(H2O)2], and a triacylated uridine (B1682114) derivative (a prodrug with anticancer potential). acs.orgacs.org

In this system:

Diagnostic Function: The europium-TTA complex serves as a luminescent probe. acs.org The unique luminescent properties of europium allow for highly sensitive detection, making it suitable for imaging and tracking within biological systems. acs.org

Therapeutic Function: The co-integrated prodrug provides the potential for targeted cancer therapy. acs.orgacs.org

These components are assembled into Langmuir-Blodgett films, creating structurally robust and optically responsive biofunctional interfaces. acs.orgacs.org Such TTA-based theranostic systems offer a promising foundation for advanced biomedical applications, including cancer sensing and localized drug delivery. acs.orgnih.gov

Q & A

Q. What are the optimal experimental conditions for using TTA in solvent extraction of lanthanides and actinides?

TTA is typically employed in acidic media (e.g., 0.1–1 M HNO₃ or HCl) due to its pH-dependent keto-enol tautomerism, which governs metal chelation. For trivalent ions like Eu(III) or Am(III), a pH range of 3–5 maximizes extraction efficiency. The use of inert diluents (e.g., benzene, toluene) enhances stability of TTA-metal complexes. Pre-equilibration of TTA with the aqueous phase is critical to avoid kinetic limitations .

Q. How does TTA’s structure influence its selectivity for specific metal ions?

TTA’s selectivity arises from its β-diketone moiety, which forms six-membered chelate rings with metal ions. The electron-withdrawing trifluoromethyl and thienyl groups enhance ligand acidity (pKa ≈ 6.3), favoring complexation with hard Lewis acids like Eu(III), Am(III), and Pu(IV). Steric effects from the thienyl group further modulate selectivity, as shown in comparative studies with acetylacetone derivatives .

Q. What analytical techniques are recommended for quantifying TTA-metal complexes?

Spectrophotometric methods (e.g., UV-Vis at 330–350 nm for TTA-Eu(III) complexes) and potentiometric titration are standard. Synchrotron-based X-ray absorption spectroscopy (XAS) provides detailed coordination geometry, while liquid-liquid extraction followed by ICP-MS or ICP-ES enables trace metal quantification .

Advanced Research Questions

Q. How do synergistic systems involving TTA and neutral donors (e.g., TBP, CMPO) improve extraction efficiency?

Synergism occurs when TTA (acidic extractant) and a neutral donor (e.g., tributyl phosphate, TBP) co-extract metal ions via mixed-ligand complexes. For example, TTA-TBP systems for Eu(III) exhibit a 10-fold increase in distribution ratios compared to TTA alone. The neutral donor displaces water molecules from the metal’s coordination sphere, reducing hydration energy and stabilizing the complex. Optimal molar ratios (e.g., 1:2 TTA:TBP) must be determined empirically to avoid saturation effects .

Q. What mechanisms explain TTA’s role in photo-reduction of Pu(VI) in nuclear waste separations?

TTA acts as a photosensitizer in nitric acid media, forming Pu(VI)-TTA charge-transfer complexes that absorb UV-Vis light. Upon irradiation, electron transfer from TTA to Pu(VI) reduces it to Pu(V) or Pu(IV). This behavior is absent in non-complexed Pu(VI), highlighting the ligand’s role in altering redox pathways. Acid concentration (≥3 M HNO₃) and irradiation wavelength (250–400 nm) critically influence reaction kinetics .

Q. What challenges arise when applying TTA in ionic liquid (IL)-based extraction systems?

While ILs like [C₄mim][NTf₂] enhance metal partitioning, TTA’s solubility and stability in ILs require optimization. For instance, TTA-CMPO systems in ILs exhibit reduced extraction efficiency for Eu(III) compared to conventional solvents, likely due to competitive IL-TTA interactions. Viscosity effects also slow mass transfer, necessitating longer phase separation times .

Methodological Considerations

Q. How should researchers resolve contradictions in reported extraction constants (Kex) for TTA-metal systems?

Discrepancies in Kex values often stem from variations in ionic strength, temperature, or diluent polarity. For example, Kex for Eu(III)-TTA in benzene vs. chloroform differs by an order of magnitude. Standardizing conditions (I = 0.1 M NaClO₄, 25°C) and validating via independent techniques (e.g., slope analysis) are essential .

Q. What strategies mitigate TTA degradation during long-term storage or irradiation?

TTA degrades via hydrolysis (pH >7) or photolysis. Store in amber vials under inert gas (N₂/Ar) at −20°C. For photochemical studies, use quartz cells and monitor degradation via HPLC or FTIR. Stabilizers like ascorbic acid (0.1% w/v) can suppress radical-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.